molecular formula C8H7NO B6210239 3-ethynyl-4-methoxypyridine CAS No. 1196155-25-5

3-ethynyl-4-methoxypyridine

Cat. No. B6210239
CAS RN: 1196155-25-5
M. Wt: 133.1
InChI Key:
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Description

“3-ethynyl-4-methoxypyridine” is a chemical compound with the molecular formula C8H7NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound is colorless to light yellow to yellow liquid .


Molecular Structure Analysis

The molecular structure of “3-ethynyl-4-methoxypyridine” consists of a pyridine ring with an ethynyl (C≡CH) group attached at the 3-position and a methoxy (OCH3) group attached at the 4-position .


Chemical Reactions Analysis

While specific chemical reactions involving “3-ethynyl-4-methoxypyridine” are not available, pyridines are known to undergo a variety of reactions. For instance, pyridines can reversibly form adducts with certain compounds, reducing the rate of anhydride formation while prolonging carbodiimide lifetime .


Physical And Chemical Properties Analysis

“3-ethynyl-4-methoxypyridine” is a colorless to light yellow to yellow liquid . It has a molecular weight of 133.15 .

Safety and Hazards

The safety information for “3-ethynyl-4-methoxypyridine” indicates that it is a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethynyl-4-methoxypyridine involves the Sonogashira coupling reaction between 3-bromo-4-methoxypyridine and ethynyltrimethylsilane.", "Starting Materials": [ "3-bromo-4-methoxypyridine", "ethynyltrimethylsilane", "copper(I) iodide", "triethylamine", "palladium(II) acetate", "potassium carbonate", "acetonitrile" ], "Reaction": [ "To a solution of 3-bromo-4-methoxypyridine (1.0 equiv) in acetonitrile, add copper(I) iodide (1.2 equiv) and triethylamine (2.0 equiv).", "Add ethynyltrimethylsilane (1.2 equiv) to the reaction mixture and stir at room temperature for 30 minutes.", "Add palladium(II) acetate (0.05 equiv) to the reaction mixture and stir at room temperature for 12 hours.", "Add potassium carbonate (2.0 equiv) to the reaction mixture and stir for an additional 30 minutes.", "Filter the reaction mixture and concentrate the filtrate under reduced pressure.", "Purify the crude product by column chromatography to obtain 3-ethynyl-4-methoxypyridine as a yellow solid." ] }

CAS RN

1196155-25-5

Product Name

3-ethynyl-4-methoxypyridine

Molecular Formula

C8H7NO

Molecular Weight

133.1

Purity

95

Origin of Product

United States

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